(5-(2,6-Difluorophenyl)furan-2-yl)methanol
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Overview
Description
(5-(2,6-Difluorophenyl)furan-2-yl)methanol is an organic compound with the molecular formula C11H8F2O2 and a molecular weight of 210.18 g/mol This compound features a furan ring substituted with a 2,6-difluorophenyl group and a methanol group
Preparation Methods
The synthesis of (5-(2,6-Difluorophenyl)furan-2-yl)methanol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2,6-difluorobenzaldehyde and furan-2-carbaldehyde.
Reaction Conditions: The key step involves a condensation reaction between 2,6-difluorobenzaldehyde and furan-2-carbaldehyde in the presence of a suitable base, such as sodium hydroxide, to form the intermediate compound.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
(5-(2,6-Difluorophenyl)furan-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be further reduced to form the corresponding alkane using strong reducing agents like lithium aluminum hydride.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and electrophiles (e.g., bromine for halogenation).
Scientific Research Applications
(5-(2,6-Difluorophenyl)furan-2-yl)methanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific biological pathways.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of advanced materials
Mechanism of Action
The mechanism of action of (5-(2,6-Difluorophenyl)furan-2-yl)methanol involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
(5-(2,6-Difluorophenyl)furan-2-yl)methanol can be compared with other similar compounds, such as:
(5-Phenylfuran-2-yl)methanol: Lacks the fluorine substituents, which may result in different chemical reactivity and biological activity.
(5-(2,4-Difluorophenyl)furan-2-yl)methanol: Similar structure but with different fluorine substitution pattern, potentially leading to variations in properties.
(5-(2,6-Dichlorophenyl)furan-2-yl)methanol: Chlorine substituents instead of fluorine, which can affect the compound’s reactivity and interactions
The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C11H8F2O2 |
---|---|
Molecular Weight |
210.18 g/mol |
IUPAC Name |
[5-(2,6-difluorophenyl)furan-2-yl]methanol |
InChI |
InChI=1S/C11H8F2O2/c12-8-2-1-3-9(13)11(8)10-5-4-7(6-14)15-10/h1-5,14H,6H2 |
InChI Key |
HDTFZCJHGNHNMY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C2=CC=C(O2)CO)F |
Origin of Product |
United States |
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